molecular formula C6H10N2O3 B8524904 (+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide CAS No. 85404-68-8

(+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide

Cat. No.: B8524904
CAS No.: 85404-68-8
M. Wt: 158.16 g/mol
InChI Key: STDUAJGQCNHVFQ-UHFFFAOYSA-N
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Description

(+-)-3-Hydroxy-2-oxo-1-pyrrolidineacetamide is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

85404-68-8

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3-hydroxy-2-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-1-4(9)6(8)11/h4,9H,1-3H2,(H2,7,10)

InChI Key

STDUAJGQCNHVFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1O)CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.50 g of ethyl (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)-acetate are treated with 11.5 ml of approximately 25% ammonium hydroxide solution, whereupon the mixture is stirred at room temperature for 1 hour. The mixture is treated with acetonitrile and evaporated. The residue is treated five times with acetonitrile and in each case again evaporated. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide which melts at 163°-164° after recrystallization from methanol/diethyl ether (1:2).
Name
ethyl (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)-acetate
Quantity
2.5 g
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reactant
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11.5 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

0.40 g of ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate is treated with 45 ml of a saturated solution of ammonia in methanol. The mixture is left to stand at room temperature for 1 hour and then evaporated. The residue is treated four times with acetonitrile and in each case again evaporated. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide which melts at 163°-164° after recrystallization from methanol/diethyl ether (1:3).
Name
ethyl (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetate
Quantity
0.4 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated solution
Quantity
45 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

According to the process described in paragraph (b) of Example 1, from ethyl (S)-(-)-2-(3-hydroxy-1-pyrrolidinyl)-acetate there is obtained (S)-(-)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide which has a melting point of 197°-198°; [α]D20 =-82°, [α]54620 =-99°, [α]36520 =-313° (dimethylformamide c=1.00).
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Synthesis routes and methods IV

Procedure details

Ethyl of (R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetate is obtained analogously to the process in accordance with paragraph (a) of Example 1. After treatment with 25% ammonium hydroxide solution and acidic hydrolysis of the (R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide, there is obtained crude (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide. After chromatography on silica gel (granular size 0.2-0.5 mm) and elution with acetonitrile/methanol (1:1) (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide in about 80-90% purity can be detected.
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0 (± 1) mol
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reactant
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Name
(R/S)-2-(3-trimethylsilyloxy-2-oxo-1-pyrrolidinyl)acetamide
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

1.64 g of dicyclohexylcarbondiimide dissolved in 20 ml of chloroform are added at room temperature to 1.5 g of (R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid, 40 ml of chloroform and 0.86 g of N-hydroxysuccinimide. After 4 hours, the solid is filtered, whereupon the filtrate is concentrated and again filtered. The filtrate is evaporated. The residue is treated at room temperature with 40 ml of a saturated solution of ammonia in methanol. The mixture is stirred at room temperature for 5 minutes, 10 ml of ion-free water are then added thereto and the mixture is stirred at room temperature for an additional minutes. The precipitated solid is filtererd. The filtrate is evaporated, the residue is stirred in 30 ml of acetonitrile and the crystallized-out product is recrystallized two more times from acetonitrile. There is obtained (R/S)-2-(3-hydroxy-2-oxo-1-pyrrolidinyl)acetamide of melting point 162°-164°.
Name
(R/S)-2-(3-acetoxy-2-oxo-1-pyrrolidinyl)acetic acid
Quantity
0 (± 1) mol
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reactant
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Quantity
0.86 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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